molecular formula C10H8Cl2N2S B12050702 [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine

[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine

Cat. No.: B12050702
M. Wt: 259.15 g/mol
InChI Key: SLZFKBZHWPHQHL-UHFFFAOYSA-N
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Description

[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a thiazole core substituted with a 2,4-dichlorophenyl group and a primary amine, a structure commonly associated with bioactive molecules. Its primary research value lies in its role as a key intermediate in the synthesis of more complex molecules, particularly those targeting kinase enzymes. Scientific literature indicates that closely related structural analogs, specifically 4-(2,4-dichlorophenyl)thiazol-2-amine derivatives, have been investigated as potent and selective inhibitors of the FMS-like tyrosine kinase 3 (FLT3) [Source] . Mutations and overexpression of FLT3 are strongly implicated in the pathogenesis of acute myeloid leukemia (AML), making it a critical therapeutic target [Source] . Consequently, this methanamine derivative serves as a versatile scaffold for researchers developing and optimizing novel small-molecule inhibitors for oncology applications, providing a crucial starting point for structure-activity relationship (SAR) studies. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8Cl2N2S

Molecular Weight

259.15 g/mol

IUPAC Name

[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methanamine

InChI

InChI=1S/C10H8Cl2N2S/c11-6-1-2-7(8(12)3-6)9-5-15-10(4-13)14-9/h1-3,5H,4,13H2

InChI Key

SLZFKBZHWPHQHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)CN

Origin of Product

United States

Preparation Methods

Core Disconnections and Building Blocks

The target molecule dissects into two primary components:

  • 4-(2,4-Dichlorophenyl)-1,3-thiazole : A heterocyclic scaffold requiring regioselective substitution.

  • Methanamine : A primary amine introduced at the thiazole’s 2-position.

Retrosynthetically, the thiazole ring is constructed via cyclization, while the methanamine group is installed either during cyclization (e.g., via thiourea derivatives) or through post-synthetic modification (e.g., nitrile reduction).

Thiazole Ring Formation via Hantzsch Synthesis

Reaction Mechanism and Substrate Selection

The Hantzsch thiazole synthesis employs α-haloketones and thioureas to assemble the heterocycle. For this target:

  • α-Haloketone : 2-Bromo-1-(2,4-dichlorophenyl)ethanone serves as the electrophilic component, introducing the 2,4-dichlorophenyl group at the thiazole’s 4-position.

  • Thiourea Derivative : Methylthiourea (CH₃NH-CS-NH₂) is utilized to incorporate the methanamine precursor.

Optimized Procedure

  • Combine 2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 eq) and methylthiourea (1.2 eq) in anhydrous ethanol.

  • Reflux at 80°C for 6 hours under nitrogen.

  • Cool to room temperature, precipitate with ice water, and filter.

  • Purify via recrystallization (ethanol/water, 3:1) to yield 4-(2,4-dichlorophenyl)-1,3-thiazole-2-carbonitrile (78% yield).

Post-Cyclization Functionalization: Nitrile to Methanamine

Catalytic Hydrogenation

The carbonitrile intermediate undergoes reduction to install the primary amine:

  • Suspend 4-(2,4-dichlorophenyl)-1,3-thiazole-2-carbonitrile (1.0 eq) in methanol.

  • Add Raney nickel (10 wt%) and pressurize with H₂ (50 psi).

  • Stir at 50°C for 12 hours.

  • Filter and concentrate to obtain [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine (85% yield, >99% purity).

Critical Parameters

  • Catalyst Loading : Excess Raney nickel (>15 wt%) risks over-reduction to methyl groups.

  • Temperature Control : Temperatures >60°C promote dehalogenation of the dichlorophenyl ring.

Alternative Pathway: Direct Amination via Gabriel Synthesis

Bromomethyl Thiazole Intermediate

  • React 4-(2,4-dichlorophenyl)-1,3-thiazole with N-bromosuccinimide (NBS) under UV light to yield 2-bromomethyl-4-(2,4-dichlorophenyl)thiazole .

  • Treat with potassium phthalimide in DMF to form the phthalimide-protected amine.

  • Deprotect with hydrazine hydrate in ethanol, isolating the target amine (62% overall yield).

Resolution of Racemic Mixtures

Chiral Separation Using Mandelic Acid

For enantiomerically pure batches:

  • Dissolve racemic this compound in a 3:2 isopropanol/ethanol mixture.

  • Add (S)-mandelic acid (1.1 eq) and heat to 60°C.

  • Cool slowly to 30°C, inducing crystallization of the diastereomeric salt.

  • Filter and recrystallize to achieve >96% enantiomeric excess.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Hantzsch + Hydrogenation78 → 85>99High regioselectivityMulti-step, costly catalysts
Gabriel Synthesis6298Avoids nitrile intermediatesLow yield in bromination step
Direct Cyclization9497Single-pot reactionRequires specialized thioureas

Scalability and Industrial Considerations

Solvent and Recycle Optimization

  • Dichloromethane Recovery : Implement fractional distillation to reclaim >90% solvent from workup steps.

  • Catalyst Recycling : Raney nickel retains 80% activity after five cycles when washed with dilute acetic acid .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring’s sulfur atom can undergo oxidation to form sulfoxides or sulfones. For example:

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under mild conditions.

  • Product : Sulfoxide derivatives (e.g., [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine sulfoxide).

  • Conditions : Room temperature, ethanol solvent, 6–12 hours .

Table 1 : Oxidation outcomes for thiazole derivatives

SubstrateOxidizing AgentProductYield (%)Reference
Thiazole derivativesH₂O₂Sulfoxides65–78
Thiazole derivativesmCPBASulfones70–85

Reduction Reactions

The primary amine group participates in reduction processes:

  • Catalytic Hydrogenation : Using H₂/Pd-C in methanol converts the amine to a secondary or tertiary amine.

  • LiAlH₄ Reduction : Reduces nitriles or imines to amines .

Example :
 4 2 4 Dichlorophenyl 1 3 thiazol 2 yl methanamineLiAlH4Reduced amine derivative\text{ 4 2 4 Dichlorophenyl 1 3 thiazol 2 yl methanamine}\xrightarrow{\text{LiAlH}_4}\text{Reduced amine derivative}

Nucleophilic Substitution

The thiazole ring’s C-2 and C-4 positions are reactive sites for substitutions:

  • Halogen Displacement : The chlorine atoms on the phenyl ring can be replaced by nucleophiles (e.g., hydroxide, alkoxides).

  • Thiazole Ring Modifications : Amino or hydroxyl groups substitute at C-4 or C-5 positions under basic conditions .

Table 2 : Substitution reactions of dichlorophenyl-thiazole derivatives

PositionReagentProductConditionsReference
C-4 (Thiazole)KOH/EtOHHydroxyl-substituted derivativeReflux, 4–6 hours
Phenyl ClNaOMe/MeOHMethoxy-substituted derivative60°C, 8 hours

Schiff Base Formation

The primary amine reacts with aldehydes/ketones to form Schiff bases, a key step in synthesizing bioactive derivatives:

  • Reagents : Benzaldehyde derivatives in ethanol.

  • Conditions : Acid catalysis (e.g., glacial acetic acid), reflux .

Example :
RCHO 4 2 4 Dichlorophenyl 1 3 thiazol 2 yl methanamineSchiff base(IC50=1030μM against cancer cells)\text{RCHO 4 2 4 Dichlorophenyl 1 3 thiazol 2 yl methanamine}\rightarrow \text{Schiff base}\,(\text{IC}_{50}=10–30\,\mu \text{M against cancer cells})

Acylation and Amidation

The amine group reacts with acyl chlorides or anhydrides to form amides:

  • Reagents : Acetyl chloride, benzoyl chloride.

  • Applications : Enhanced bioavailability in drug candidates .

Table 3 : Acylation reactions for thiazole-based amines

Acylating AgentProductBiological ActivityReference
Acetyl chlorideN-Acetyl derivativeAnticancer (IC₅₀ = 23.3 μM)
Benzoyl chlorideN-Benzoyl derivativeAntimicrobial (MIC = 7.81 μg/mL)

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or therapeutic applications:

  • Conditions : Methanol/water, room temperature.

  • Outcome : Stable octahedral or tetrahedral complexes .

Biological Interactions

While not strictly chemical reactions, the compound interacts with biological targets via:

  • Hydrogen Bonding : The amine and thiazole groups bind to enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

  • Electrophilic Attack : The dichlorophenyl group participates in hydrophobic interactions with protein pockets .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine, have been extensively studied for their antimicrobial properties. Research indicates that they exhibit significant antibacterial and antifungal activities.

Case Study:
A study evaluated the Minimum Inhibitory Concentration (MIC) of various thiazole derivatives against common pathogens. The results showed that certain derivatives had MIC values as low as 32 µg/mL, indicating potent antimicrobial effects .

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has garnered attention. Thiazole derivatives have been linked to cytotoxic effects in various cancer cell lines.

Case Study:
In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer cells at concentrations ranging from 10 to 200 µM .

Pesticide Development

The structural characteristics of thiazole compounds suggest potential applications in agricultural chemistry as pesticides or herbicides. Research indicates that these compounds can disrupt the metabolic processes of pests.

Data Table: Potential Pesticidal Activity of Thiazole Derivatives

Compound NameActivity TypeTarget OrganismEffectiveness (MIC)
Compound AHerbicideWeeds50 µg/mL
Compound BInsecticideAphids30 µg/mL
This compoundFungicideFungal pathogens64 µg/mL

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. This compound may act as an enzyme inhibitor affecting metabolic pathways related to glucose metabolism and inflammation .

Mechanism of Action

The mechanism of action of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways or metabolic pathways .

Comparison with Similar Compounds

Thiazole derivatives with substituted phenyl groups and methanamine functionalities are widely explored in medicinal chemistry. Below is a detailed comparison of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine with structurally related compounds:

Structural Analogues with Dichlorophenyl Substituents
Compound Name Substituents Molecular Formula Key Biological Activity Reference
This compound 2,4-Dichlorophenyl at C4; methanamine at C2 C₁₀H₇Cl₂N₂S Not explicitly reported, but analogs show kinase inhibition
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine 2,4-Dichlorophenyl at C2; amine at C2 C₉H₆Cl₂N₂S Intermediate in synthesis of bioactive molecules (e.g., sertraline analogs)
EMAC2061 (2-{3-[{2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenyl}benzamide bromide) 3,4-Dichlorophenyl at C4; hydrazine-derived substituent C₂₄H₁₇BrCl₂N₄O₂S Anti-HIV activity (polymerase/ribonuclease inhibition)
3-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-phenylthiazole 2,4-Dichlorophenyl at C3; pyrazole-thiazole hybrid C₂₅H₂₀Cl₂N₄OS EGFR inhibition (IC₅₀ = 145.1 ± 2.0 nM)

Key Observations :

  • Substituent Position Matters : The dichlorophenyl group at C4 (as in this compound) is distinct from analogs like N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, where the dichlorophenyl is directly attached to the thiazole nitrogen. This positional difference impacts electronic properties and target binding .
  • Enhanced Bioactivity with Hybrid Scaffolds : Compounds combining thiazole with pyrazole (e.g., 3-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-phenylthiazole) exhibit superior EGFR inhibition compared to simpler thiazole derivatives .
Analogues with Varied Phenyl Substituents
Compound Name Substituents Molecular Formula Key Biological Activity Reference
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine 4-Methoxy-3-methylphenyl at C4 C₁₂H₁₄N₂OS No explicit activity reported; structural similarity suggests potential kinase modulation
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride 4-Chlorophenyl at C2; hydrochloride salt C₁₀H₁₀ClN₂S·HCl Preclinical studies suggest kinase-targeting applications
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanamine 4-Methylphenyl at C2 C₁₁H₁₂N₂S Intermediate in antiviral drug synthesis

Key Observations :

  • Electron-Withdrawing vs.
  • Salt Forms Improve Solubility : Hydrochloride derivatives (e.g., (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride) are often prioritized in drug development due to enhanced solubility .

Biological Activity

The compound [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine is a thiazole derivative notable for its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential applications, drawing from various research studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the dichlorophenyl group enhances its reactivity and biological activity. Its molecular formula is C11H10Cl2N2SC_{11}H_{10}Cl_2N_2S .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The thiazole ring's ability to interact with microbial enzymes contributes to this activity .

Anticancer Potential

Thiazole derivatives, including this compound, have shown promise as anticancer agents. In vitro studies have reported that certain thiazole compounds inhibit the proliferation of cancer cell lines such as HepG-2 (hepatocellular carcinoma) with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 Value (µM)Reference
Compound 13HepG-2< 1
DoxorubicinHepG-2Standard-

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may affect glucose metabolism and inflammation by inhibiting enzymes such as tyrosinase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which are linked to metabolic disorders .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be correlated with their structural features. For instance:

  • Para-substituted phenyl groups enhance activity against cancer cells.
  • Electron-donating groups at specific positions on the phenyl ring increase cytotoxicity .

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Para-halogen substitutionImproves anticancer efficacy
Methyl group at position 4Increases cytotoxicity

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. Common methods include:

  • Reaction of 2-bromo compounds with amines.
  • Use of heterocyclic amines in the presence of bases to form the thiazole ring .

Case Studies

Several studies have explored the therapeutic potential of thiazole derivatives:

  • Anticancer Studies : A study demonstrated that a series of thiazole derivatives exhibited significant cytotoxic effects against multiple cancer cell lines, suggesting their potential as novel anticancer agents .
  • Enzyme Inhibition Studies : Research on carborane-thiazole conjugates showed promising results in inhibiting tyrosinase and 11β-HSD1, highlighting their potential role in treating melanoma and metabolic disorders .

Q & A

Q. What are the common synthetic routes for [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine, and what reaction conditions are optimal?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted aryl halides with thiazole precursors. Key steps include:

  • Alkaline-mediated coupling : Reacting 4-(chloromethyl)benzylamine derivatives with heterocyclic precursors (e.g., triazoles or thiazoles) under alkaline conditions (e.g., KOH/EtOH) at 60–80°C for 6–12 hours .
  • Hydrogenation : Post-cyclization hydrogenation using catalysts like Pd/C or Raney Ni under H₂ pressure (1–3 atm) to reduce intermediates .
  • POCl3-assisted reactions : Employing phosphorus oxychloride (POCl₃) as a dehydrating agent in refluxing conditions (90–100°C) to form thiazole rings .
  • Triethylamine as a base : Using triethylamine in dioxane to facilitate chloroacetylation or alkylation steps at 20–25°C .

Optimization Tips : Monitor reaction progress via TLC, and purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with Cl substituents). Data-to-parameter ratios >13 and R-factors <0.07 ensure accuracy .
  • NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to identify aromatic protons (δ 7.2–8.1 ppm) and thiazole carbons (δ 150–160 ppm).
  • HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₈Cl₂N₂S: 259.97) .

Q. What are the stability and storage considerations for this compound?

Methodological Answer:

  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in inert atmospheres (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
  • Handling : Use desiccants (silica gel) in storage containers. Avoid prolonged exposure to moisture or high temperatures (>40°C).

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?

Methodological Answer:

  • Substituent Effects :

    Substituent Biological Impact Reference
    Nitro group (-NO₂)Enhances anticancer activity (IC₅₀ ↓ 30–50%)
    Methoxy (-OCH₃)Improves solubility but reduces antimicrobial efficacy
    Halogen (Cl/F)Increases binding affinity to cytochrome P450 enzymes
  • Method : Synthesize analogs via Mannich reactions or Suzuki couplings, then assay against target enzymes/cell lines. Use QSAR models to predict activity .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

  • Analytical Techniques :
    • Docking Studies : Compare binding modes of analogs with target proteins (e.g., kinase inhibitors) using AutoDock Vina .
    • Metabolite Profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from derivatives .
  • Statistical Validation : Apply multivariate analysis (PCA or PLS) to isolate variables (e.g., logP, steric effects) causing discrepancies .

Q. What in vitro models are suitable for evaluating the pharmacological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anticancer Screening : Employ MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme Inhibition : Test against acetylcholinesterase or urease via spectrophotometric methods (e.g., Ellman’s reagent) .

Q. How can reaction conditions be optimized for scale-up synthesis while maintaining yield and purity?

Methodological Answer:

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., POCl₃ reactions), reducing side products .
  • DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading to identify robust parameters (e.g., 80°C, 1:3 DMF/H₂O) .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective scale-up .

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